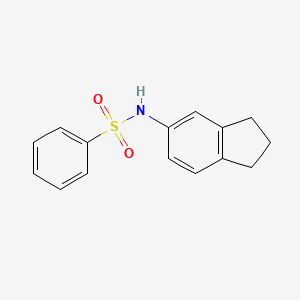

N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide

Description

Contextualization within the Broader Class of Benzenesulfonamides and Indene (B144670) Derivatives

The structure of N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide can be deconstructed into two key components: the benzenesulfonamide (B165840) group and the 2,3-dihydro-1H-inden-5-yl (or 5-indanyl) group.

Benzenesulfonamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a sulfonamide functional group (-SO₂NH₂). This class of compounds is of paramount importance in medicinal chemistry. The benzenesulfonamide moiety is a well-established pharmacophore, forming the structural basis for a wide array of therapeutic agents. molbase.com Their utility extends to various areas, including the development of antibacterial drugs, diuretics, anticonvulsants, and even anticancer agents. nih.govnih.gov The mechanism of action of many benzenesulfonamide-based drugs involves the inhibition of specific enzymes, a property conferred by the sulfonamide group's ability to bind to metallic centers in enzyme active sites. chemicalbook.com

Indene derivatives , on the other hand, are compounds containing the indene bicyclic hydrocarbon skeleton, which consists of a fused benzene and cyclopentene (B43876) ring system. The specific moiety in the title compound is an indane, the fully saturated version of the cyclopentene ring. Indane and its derivatives are found in various natural products and have been explored as building blocks in the synthesis of more complex molecules. nih.gov They are also investigated for their potential applications in materials science and as ligands in catalysis.

The combination of these two structural motifs in this compound creates a molecule with a distinct three-dimensional shape and electronic properties, suggesting a unique potential for interaction with biological targets.

Rationale for Dedicated Academic Investigation of this Compound Scaffold

The academic investigation into scaffolds like this compound is driven by several key factors:

Structure-Activity Relationship (SAR) Studies: Synthesizing and studying a series of related compounds, including this compound, allows researchers to understand how structural modifications influence biological activity. This knowledge is crucial for the rational design of new and more effective drugs.

Exploration of Novel Chemical Space: The synthesis of new molecules expands the known chemical space, providing new tools and building blocks for synthetic chemists. The unique combination of the indane and benzenesulfonamide scaffolds may lead to the discovery of unexpected chemical reactivity or physical properties.

While specific research findings for this compound are limited in readily accessible scientific literature, the general principles of medicinal and synthetic chemistry provide a strong rationale for its investigation.

Historical and Contemporary Significance of Sulfonamides in Synthetic and Mechanistic Chemistry

The history of sulfonamides is a cornerstone of modern medicine. The discovery of the antibacterial properties of prontosil, a sulfonamide-containing dye, in the 1930s revolutionized the treatment of bacterial infections and ushered in the era of chemotherapy. molbase.com This discovery spurred intense research into the synthesis and mechanism of action of sulfonamides, leading to the development of a vast library of "sulfa drugs."

From a synthetic chemistry perspective, the formation of the sulfonamide bond is a robust and well-understood reaction, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine. This reliability makes the synthesis of sulfonamide derivatives a common practice in both academic and industrial laboratories.

In mechanistic chemistry, the study of sulfonamides has provided valuable insights into enzyme inhibition. The classic example is the inhibition of dihydropteroate (B1496061) synthase in bacteria, which is essential for folic acid synthesis. This understanding of enzyme-ligand interactions at a molecular level has been instrumental in the development of targeted therapies.

The contemporary significance of sulfonamides remains high. They continue to be used as antibiotics and are integral components of drugs for a wide range of other conditions. nih.gov Furthermore, the sulfonamide group is a versatile functional handle in organic synthesis, allowing for further chemical transformations and the construction of complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c17-19(18,15-7-2-1-3-8-15)16-14-10-9-12-5-4-6-13(12)11-14/h1-3,7-11,16H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKNZSWMFNQXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2,3 Dihydro 1h Inden 5 Yl Benzenesulfonamide

Established and Novel Synthetic Pathways for the Core N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide Structure

The construction of N-aryl sulfonamides is a cornerstone reaction in organic synthesis. The most established and widely practiced method for synthesizing the this compound core involves the direct condensation of 5-aminoindane (also known as 2,3-dihydro-1H-inden-5-amine) with benzenesulfonyl chloride. wikipedia.orgresearchgate.net This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves both as a catalyst and an acid scavenger for the hydrochloric acid byproduct. researchgate.netresearchgate.net The reaction of the primary amine group of the aniline (B41778) derivative with benzenesulfonyl chloride is generally efficient and proceeds to completion. researchgate.net

In addition to this classical approach, recent years have seen the development of novel synthetic pathways that offer alternative or milder conditions, often employing metal catalysis or photochemistry. researchgate.net These modern methods bypass the need for sulfonyl chlorides and can utilize different starting materials. Notable examples include:

Copper-Catalyzed N-Arylation: Chan-Lam type cross-coupling reactions can form the C-N bond between a sulfonamide and an arylboronic acid. researchgate.net This approach is valuable for its functional group tolerance.

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has been employed for the C-N cross-coupling of primary or secondary sulfonamides with (hetero)aryl chlorides, expanding the scope of accessible starting materials. thieme-connect.com

Photocatalytic Coupling: An innovative approach involves the use of photocatalysis to couple aryl triflates with sulfonamides. rsc.org This transition-metal-free method proceeds under mild conditions, utilizing light to facilitate the reaction. rsc.org

These novel pathways provide powerful tools for synthesizing the core structure, particularly when dealing with sensitive or complex substrates where traditional methods might be unsuitable. researchgate.netthieme-connect.com

Optimization of Reaction Conditions and Process Efficiency

The efficiency of sulfonamide synthesis is highly dependent on the reaction conditions, and optimization is crucial for maximizing yield and purity. For the traditional condensation of 5-aminoindane and benzenesulfonyl chloride, key parameters for optimization include the choice of base, solvent, temperature, and reaction time. Pyridine is often used as both the base and solvent, though other tertiary amines and aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can also be employed.

For modern catalytic methods, the optimization process is more complex and involves screening a wider array of variables. A typical optimization study for a photocatalytic synthesis, for instance, would involve a systematic evaluation of catalysts, radical precursors, solvents, and the stoichiometry of reagents. acs.org The goal is to identify the conditions that provide the highest yield of the desired product.

Below is an interactive data table illustrating a hypothetical optimization process for a photocatalytic synthesis of an N-aryl sulfonamide, based on common optimization parameters. acs.org

| Entry | Photocatalyst | Solvent | Radical Precursor Stoichiometry | Light Source | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-CzIPN | MeCN | 1.0 equiv | 457 nm LED | Trace |

| 2 | Ir(ppy)3 | MeCN | 1.0 equiv | 457 nm LED | 45 |

| 3 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | MeCN | 1.0 equiv | 457 nm LED | 78 |

| 4 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | DMSO | 1.0 equiv | 457 nm LED | 65 |

| 5 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | MeCN | 2.0 equiv | 457 nm LED | 95 |

| 6 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | MeCN | 2.0 equiv | None | 0 |

| 7 | None | MeCN | 2.0 equiv | 457 nm LED | 0 |

This table is a representative example based on general optimization procedures for photocatalytic reactions and does not represent data for the specific synthesis of this compound. acs.org

Design and Synthesis of Analogues and Derivatives of this compound

Modification of the core structure is essential for exploring structure-activity relationships (SAR) and developing new compounds with tailored properties. nih.gov Analogues can be synthesized by making substitutions at three primary locations: the sulfonamide nitrogen, the indane moiety, and the benzenesulfonyl ring.

Modifications at the Sulfonamide Nitrogen

The hydrogen atom on the sulfonamide nitrogen can be replaced with various alkyl or aryl groups to produce tertiary sulfonamides. Such modifications are reported to be well-tolerated, with studies showing that the introduction of bulky groups can sometimes lead to analogues with improved biological potency. scispace.comnih.gov Synthetic methods for N-alkylation include:

Catalytic N-Alkylation with Alcohols: A "borrowing hydrogen" approach using manganese (Mn) or ruthenium (Ru) catalysts allows for the efficient N-alkylation of sulfonamides with primary alcohols, which act as green alkylating agents. organic-chemistry.org

Methylation Agents: Reagents such as trimethyl phosphate (B84403) can be used for the specific N-methylation of sulfonamides under mild conditions. organic-chemistry.org

Substituent Effects on the Indane Moiety

Introducing substituents onto the indane ring typically requires the use of a pre-functionalized indane starting material. A common strategy begins with a commercially available indanone, such as 1-indanone (B140024). tandfonline.com For example, a Claisen-Schmidt condensation between 1-indanone and a substituted benzaldehyde (B42025) can yield a 2-benzylidene-1-indanone (B110557) intermediate. tandfonline.com This intermediate, now bearing a substituent pattern derived from the chosen aldehyde, can then be carried through further reaction steps to build the final sulfonamide analogue. This modular approach allows for the introduction of a wide variety of functional groups onto the indane scaffold. tandfonline.com

Benzenesulfonyl Ring Substitutions

The most direct method for creating analogues with a modified benzenesulfonyl ring is to react 5-aminoindane with a diverse array of commercially available substituted benzenesulfonyl chlorides. wikipedia.org This strategy allows for the systematic exploration of electronic and steric effects on the molecule's properties. A wide range of substituents can be incorporated, including electron-donating groups (e.g., methyl, methoxy), electron-withdrawing groups (e.g., nitro, trifluoromethyl), and halogens (e.g., fluoro, chloro). rsc.orgscispace.com

| Substituted Benzenesulfonyl Chloride | Resulting Analogue Name |

|---|---|

| 4-Methylbenzenesulfonyl chloride | N-(2,3-dihydro-1H-inden-5-yl)-4-methylbenzenesulfonamide |

| 4-Chlorobenzenesulfonyl chloride | 4-Chloro-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide |

| 3-Nitrobenzenesulfonyl chloride | N-(2,3-dihydro-1H-inden-5-yl)-3-nitrobenzenesulfonamide |

| 4-Fluorobenzenesulfonyl chloride | N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzenesulfonamide |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | N-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)benzenesulfonamide |

Stereoselective Synthesis and Chiral Resolution of Analogues

The parent this compound molecule is achiral as it possesses a plane of symmetry. However, chirality can be introduced into its analogues by placing substituents on the five-membered ring of the indane moiety, specifically at the C1 or C2 positions.

The synthesis of such chiral analogues in an enantiomerically pure form would require methods of asymmetric synthesis. drexel.edu There are two primary strategies to achieve this:

Chiral Starting Material Approach: The synthesis can begin with an enantiomerically pure substituted 5-aminoindane. This chiral precursor can be obtained either from a chiral pool or through the chiral resolution of a racemic mixture of the substituted aminoindane.

Asymmetric Catalysis/Chiral Auxiliaries: An asymmetric reaction could be employed during the synthesis of the indane ring itself. Alternatively, chiral auxiliaries, often derived from natural products like camphor, can be used to direct the stereochemical outcome of a key reaction step, with the auxiliary being removed later in the sequence. drexel.edu While not specifically reported for this scaffold, these are standard and applicable strategies in modern organic synthesis. drexel.edunih.gov

Structure Activity Relationship Sar Studies of N 2,3 Dihydro 1h Inden 5 Yl Benzenesulfonamide Analogues

Rational Design Principles for SAR Investigations

The rational design of analogues of N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide is rooted in established medicinal chemistry principles. These strategies aim to systematically probe the chemical space around the core scaffold to identify key structural motifs that govern biological activity. nih.gov

One primary approach is scaffold hopping , where the indane or benzene (B151609) ring systems are replaced with other cyclic or heterocyclic structures to explore different spatial arrangements and electronic properties. Another key principle is substituent modification , where various functional groups are introduced at different positions on both the indane and benzenesulfonamide (B165840) moieties. This helps to probe the steric, electronic, and lipophilic requirements of the binding site. For instance, in a series of N-(7-indolyl)benzenesulfonamides, a close analogue to the N-indanyl structure, different substituent patterns on the pharmacophore template were investigated to determine their effect on cell cycle inhibition. nih.gov

Furthermore, conformational constraint is a valuable tool. By introducing rigid elements or ring systems, the conformational flexibility of the molecule can be reduced, which can lead to higher binding affinity by minimizing the entropic penalty upon binding. The dihydro-1H-indene group itself provides a degree of conformational rigidity compared to a more flexible alkyl chain.

Finally, bioisosteric replacement is frequently employed. This involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a chlorine atom might be replaced with a trifluoromethyl group to alter electronic and lipophilic characteristics.

Correlation of Structural Modifications with In Vitro Biological Interactions

Systematic structural modifications of benzenesulfonamide analogues have provided significant insights into their in vitro biological interactions. The following observations have been made in studies of related benzenesulfonamide series:

Substituents on the Benzenesulfonamide Ring: The nature and position of substituents on the benzenesulfonamide ring are often crucial for activity. In many series of benzenesulfonamide-based inhibitors, the sulfonamide group itself is a key pharmacophoric element, often involved in critical interactions with the biological target, such as binding to a zinc ion in metalloenzymes. nih.gov The addition of various substituents to the benzene ring can modulate the electronic properties of the sulfonamide and introduce new interaction points.

The N-Substituent (Indane Moiety): The 2,3-dihydro-1H-inden-5-yl group plays a significant role in orienting the molecule within the binding pocket and can engage in hydrophobic or van der Waals interactions. In a study of benzenesulfonamide analogues, a compound featuring a 1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene moiety demonstrated notable binding energies with its target receptor. nih.gov This suggests that the indane scaffold or its derivatives can be well-accommodated in the binding sites of certain proteins.

Linker Modifications: While the core structure of this compound has a direct linkage, studies on other benzenesulfonamides have shown that introducing a linker between the benzenesulfonamide and the N-aryl/heteroaryl group can significantly impact activity. For example, the introduction of a triazole ring as a linker has been used to modulate the distance and orientation between the key pharmacophoric groups. nih.gov

The following table summarizes the general SAR trends observed in related benzenesulfonamide analogues:

| Modification | Position | General Effect on In Vitro Activity |

| Introduction of small alkyl groups | Benzenesulfonamide ring | Can enhance hydrophobic interactions and potency. |

| Introduction of halogen atoms | Benzenesulfonamide ring | Can modulate electronic properties and introduce halogen bonding interactions. |

| Replacement of the indane ring | N-substituent | Activity is highly dependent on the specific ring system and its interactions with the binding pocket. |

| Modification of the sulfonamide linker | N/A | Can alter the conformational flexibility and overall geometry of the molecule, impacting binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For benzenesulfonamide analogues, QSAR studies have been instrumental in predicting the activity of novel compounds and in providing insights into the structural features that drive potency.

A typical QSAR study involves the calculation of a wide range of molecular descriptors for each compound in a series. These descriptors can be classified as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).

In a study of thiazole (B1198619) benzenesulfonamide substituted 3-pyridylethanolamines, QSAR analysis highlighted the importance of high electrostatic potential energy and the lipophilic nature of the molecules for their biological activity. nih.gov Similarly, for a series of benzenesulfonamide derivatives with anti-glioblastoma activity, a QSAR model was developed with good predictive capability, as indicated by the correlation coefficient values for the training and test sets. nih.gov

The following table illustrates a hypothetical QSAR data set for a series of benzenesulfonamide analogues:

| Compound | LogP (Hydrophobicity) | Molecular Weight | Observed In Vitro Activity (IC50, µM) | Predicted In Vitro Activity (IC50, µM) |

| Analogue 1 | 2.5 | 300 | 10.2 | 9.8 |

| Analogue 2 | 3.1 | 320 | 5.6 | 5.9 |

| Analogue 3 | 2.8 | 310 | 8.1 | 7.5 |

| Analogue 4 | 3.5 | 340 | 2.3 | 2.7 |

Pharmacophore Elucidation and Mapping for Target Interaction (in vitro context)

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific biological target. nih.gov For this compound analogues, a pharmacophore model would typically consist of features such as:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonamide group are prominent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The nitrogen atom of the sulfonamide can act as a hydrogen bond donor.

Aromatic Rings (AR): Both the benzene and indane ring systems can participate in aromatic interactions (e.g., π-π stacking) with the target.

Hydrophobic Features (HY): The aliphatic portion of the indane ring and any alkyl substituents contribute to hydrophobic interactions.

The process of pharmacophore elucidation often involves aligning a set of active molecules and identifying the common features that are responsible for their shared biological activity. In the case of benzoxazole (B165842) benzenesulfonamide derivatives, a 3D-QSAR model was used to generate a pharmacophore hypothesis. chemijournal.comresearchgate.net This hypothesis can then be used as a 3D query to screen virtual compound libraries to identify novel molecules with the potential for similar biological activity.

The following table lists the key pharmacophoric features and their potential roles in the interaction of this compound analogues with a hypothetical target:

| Pharmacophoric Feature | Potential Interacting Group on Target | Type of Interaction |

| Sulfonamide Oxygen | Amine or hydroxyl groups of amino acid residues | Hydrogen bonding |

| Sulfonamide NH | Carbonyl or carboxylate groups of amino acid residues | Hydrogen bonding |

| Benzene Ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) | π-π stacking |

| Indane Ring System | Hydrophobic pocket formed by aliphatic amino acid residues | Hydrophobic interactions |

By integrating the principles of rational design, detailed SAR analysis, QSAR modeling, and pharmacophore elucidation, researchers can systematically optimize the structure of this compound to develop analogues with enhanced in vitro biological activity and a greater understanding of their mechanism of action.

Computational Chemistry and Molecular Modeling Investigations of N 2,3 Dihydro 1h Inden 5 Yl Benzenesulfonamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical calculations are fundamental in elucidating the electronic structure and reactivity of N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide. Density Functional Theory (DFT) is a commonly employed method for these investigations, often utilizing basis sets such as B3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net Such calculations provide optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. researchgate.net

A key aspect of QM calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical descriptors of a molecule's reactivity and kinetic stability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, indicating a greater propensity for the molecule to engage in chemical reactions. researchgate.net For benzenesulfonamide (B165840) derivatives, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often distributed across the sulfonamide group and the adjacent rings. This distribution highlights the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Molecular Electrostatic Potential (MEP) maps are another valuable output of QM calculations. These maps illustrate the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. researchgate.net For this compound, the oxygen atoms of the sulfonamide group are expected to be the most electronegative regions, representing sites susceptible to electrophilic attack. Conversely, the aromatic rings and the nitrogen atom of the sulfonamide group are generally more nucleophilic.

Table 1: Representative Quantum Chemical Descriptors for Benzenesulfonamide Derivatives

| Descriptor | Typical Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 5.0 Debye | Molecular polarity |

Note: The values presented are typical for benzenesulfonamide derivatives and may vary for the specific compound this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Binding Dynamics

Molecular dynamics simulations offer a powerful approach to explore the conformational landscape of this compound and its dynamic behavior when interacting with biological macromolecules. peerj.comnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. This allows for the characterization of the flexibility of the molecule and the stability of its complexes with proteins. acs.org

In conformational analysis, MD simulations can reveal the preferred spatial arrangements of the dihydroindenyl and benzenesulfonamide moieties. The rotational freedom around the sulfur-nitrogen bond and the bonds connecting the rings to the sulfonamide core are of particular interest. By analyzing the simulation trajectory, researchers can identify low-energy conformations and understand the energetic barriers between them.

When studying ligand-target binding, MD simulations are used to assess the stability of the docked pose obtained from molecular docking studies. acs.org A simulation of the ligand-protein complex, typically on the nanosecond timescale, can confirm whether the key interactions observed in the static docked structure are maintained in a dynamic environment. acs.org Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation provides a measure of the complex's stability. acs.org Furthermore, MD simulations can elucidate the role of solvent molecules in mediating ligand-protein interactions and provide insights into the thermodynamics of binding through methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). peerj.com

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., enzymes, receptors, in vitro systems)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govmdpi.com For this compound, molecular docking studies are instrumental in identifying potential biological targets and understanding the molecular basis of its activity. The benzenesulfonamide scaffold is a well-known pharmacophore that targets several enzyme families, most notably carbonic anhydrases (CAs) and protein kinases. nih.govnih.govnih.gov

Protein kinases are another important class of targets for benzenesulfonamide derivatives. nih.govresearchgate.netscirp.orgnih.gov Docking studies can predict how this compound might bind to the ATP-binding site of a kinase. The interactions would likely involve hydrogen bonds between the sulfonamide group and the hinge region of the kinase, as well as hydrophobic interactions between the aromatic rings and nonpolar residues in the binding pocket.

The results of molecular docking are typically evaluated using a scoring function, which provides an estimate of the binding affinity (e.g., in kcal/mol). researchgate.net These scores, along with a visual analysis of the binding mode, help in prioritizing compounds for further experimental testing.

Table 2: Representative Docking Scores of Benzenesulfonamide Derivatives Against Various Targets

| Target Protein | PDB ID | Representative Ligand | Docking Score (kcal/mol) | Reference |

| Carbonic Anhydrase II | 2W96 | 2-Phenylbenzimidazole | -8.2 | researchgate.netnih.gov |

| Carbonic Anhydrase IX | 5FL4 | Benzenesulfonamide-thiazolidinone derivative | -7.5 to -8.5 | nih.gov |

| Tyrosine Kinase TrkA | - | Benzenesulfonamide derivative | -8.0 to -9.5 | researchgate.net |

| BRD4 | 4BJX | Sulfonamide derivative | Favorable binding energies reported | nih.gov |

Note: These docking scores are for representative benzenesulfonamide derivatives and are intended to be illustrative. The actual docking score for this compound may differ.

Virtual Screening and De Novo Design Principles Applied to the Compound Scaffold

The scaffold of this compound serves as a valuable starting point for the discovery of new bioactive molecules through virtual screening and de novo design.

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.gov Given the known activity of the benzenesulfonamide moiety, virtual libraries can be filtered to include compounds containing this scaffold. These focused libraries can then be docked into the active site of a target protein, and the top-scoring hits can be selected for experimental validation. This approach has been successfully used to identify novel inhibitors for various enzymes, including carbonic anhydrases. nih.gov

De novo design, on the other hand, involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a target. Starting with the this compound scaffold, de novo design algorithms can be used to explore different chemical modifications. For instance, the "tail approach" is a well-established principle in the design of carbonic anhydrase inhibitors, where modifications are made to the aromatic or heterocyclic rings attached to the sulfonamide group to enhance interactions with the enzyme's active site and improve isoform selectivity. nih.govacs.org By systematically adding, removing, or substituting chemical groups on the dihydroindenyl or phenyl rings, it is possible to design new compounds with improved pharmacological properties. Computational tools can predict the binding affinity and other properties of these designed molecules, allowing for the prioritization of the most promising candidates for synthesis and testing.

Preclinical Biochemical and Mechanistic Investigations of N 2,3 Dihydro 1h Inden 5 Yl Benzenesulfonamide

In Vitro Biological Target Identification and Validation

Currently, there is a lack of publicly available scientific literature that specifically identifies and validates the in vitro biological targets of N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide. While the benzenesulfonamide (B165840) chemical moiety is a well-known pharmacophore present in a variety of clinically approved drugs and investigational compounds, the specific biological activities of the N-(2,3-dihydro-1H-inden-5-yl) substituted derivative have not been detailed in the accessible research.

The broader class of benzenesulfonamides has been extensively studied and is known to target a range of biological molecules, most notably the carbonic anhydrase (CA) family of enzymes. Numerous studies have focused on the synthesis and evaluation of benzenesulfonamide-containing compounds as inhibitors of various CA isoforms, some of which are implicated in diseases such as glaucoma and cancer. However, without specific experimental data for this compound, its potential interaction with carbonic anhydrases or any other biological target remains speculative.

Enzyme Inhibition Kinetics and Mechanism of Action (in vitro)

Detailed in vitro studies on the enzyme inhibition kinetics and the specific mechanism of action for this compound are not available in the current body of scientific literature. Consequently, there is no specific data to present regarding its potential inhibitory effects on any particular enzyme.

Reversible and Irreversible Inhibition Studies (if applicable)

There is no information available from published studies to determine whether this compound acts as a reversible or irreversible inhibitor of any enzyme.

Substrate Competitive, Non-Competitive, and Uncompetitive Inhibition Analysis (if applicable)

Without identified enzymatic targets and corresponding kinetic data, no analysis of the mode of inhibition (i.e., competitive, non-competitive, or uncompetitive) for this compound can be provided.

Receptor Binding Affinity and Selectivity Profiling (in vitro)

There are no published in vitro receptor binding assays or selectivity profiles for this compound. As such, its affinity and selectivity for any specific receptor are unknown.

Modulation of Cellular Pathways and Signaling Cascades (in vitro models)

No studies have been published that investigate the effects of this compound on cellular pathways or signaling cascades in in vitro models. Therefore, its potential to modulate any specific signaling pathway has not been determined.

Gene Expression Analysis (in vitro models)

There is no available data from gene expression analyses in in vitro models following treatment with this compound.

Protein Expression and Phosphorylation Studies (in vitro models)

No data is available on the effects of this compound on protein expression or phosphorylation in any in vitro models.

Biophysical Characterization of Protein-Ligand Interactions (e.g., SPR, ITC, NMR in vitro)

There are no published studies on the biophysical characterization of the interaction between this compound and any protein targets. Consequently, no data from SPR, ITC, or NMR analyses are available.

Advanced Characterization and Analytical Methodologies for N 2,3 Dihydro 1h Inden 5 Yl Benzenesulfonamide in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives and Intermediates

Spectroscopic methods are indispensable for the detailed structural analysis of N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide, its synthetic intermediates, and any novel derivatives that may be developed. These techniques probe the molecular structure at the atomic and functional group level, providing unambiguous evidence of chemical identity and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides primary information about the chemical environment of magnetically active nuclei.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of both the benzenesulfonamide (B165840) and the indane moieties. The aromatic protons on the benzenesulfonyl group typically appear in the downfield region (around 7.5-7.9 ppm), while the protons on the indane ring would have distinct chemical shifts. chemicalbook.com The protons of the dihydroindenyl group would show signals corresponding to the aromatic and aliphatic portions. The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for benzenesulfonamide and indane derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzenesulfonyl Aromatic C-H | 7.5 - 7.9 | 125 - 140 |

| Dihydroindenyl Aromatic C-H | 6.9 - 7.2 | 115 - 145 |

| N-H | ~10.0 (variable) | N/A |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. When coupled with fragmentation techniques (MS/MS), it provides significant structural information. In the context of this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass and molecular formula. mdpi.com

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the parent ion. For N-aryl benzenesulfonamides, collision-induced dissociation (CID) typically results in characteristic fragmentation patterns. researchgate.net Common fragmentation pathways include the loss of sulfur dioxide (SO₂), cleavage of the S-N bond, and subsequent fragmentation of the resulting ions. researchgate.net For instance, a well-documented fragmentation pathway for N-phenyl benzenesulfonamides involves the loss of SO₂ followed by the loss of H₂ from the resulting product ion. researchgate.net Another pathway involves the loss of a phenyl radical. researchgate.net These fragmentation patterns serve as a fingerprint for the benzenesulfonamide core structure, which is invaluable for identifying metabolites or derivatives in complex biological matrices.

Isotopic labeling studies, where atoms like ²H, ¹³C, or ¹⁵N are incorporated into the molecule, can be used in conjunction with MS to trace metabolic pathways and elucidate reaction mechanisms in vitro.

Table 2: Expected Mass Fragments for this compound

| Fragment | Description |

|---|---|

| [M-H]⁻ | Deprotonated parent molecule |

| [M-H-SO₂]⁻ | Loss of sulfur dioxide from the parent ion researchgate.net |

| [C₆H₅SO₂]⁻ | Benzenesulfonyl anion |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3200 nih.gov |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| S=O | Asymmetric Stretching | 1370 - 1330 researchgate.net |

| S=O | Symmetric Stretching | 1180 - 1160 researchgate.net |

X-ray Crystallography of the Compound and Its Macromolecular Complexes

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and stereochemistry. mdpi.com

Studies on structurally similar N-(aryl)-arylsulfonamides reveal common structural motifs. nih.gov The crystal packing is often stabilized by intermolecular hydrogen bonds, typically involving the sulfonamide N-H group as a donor and one of the sulfonyl oxygen atoms as an acceptor (N-H···O). nih.govresearchgate.net This interaction frequently leads to the formation of chains or more complex three-dimensional networks in the crystal lattice. nih.govresearchgate.net The dihedral angle between the two aromatic rings is another important conformational parameter that would be precisely determined. nih.gov Obtaining the crystal structure of this compound complexed with a macromolecular target (e.g., an enzyme) would be invaluable for understanding its mechanism of action, providing a structural basis for its biological activity and guiding further drug design efforts.

Advanced Chromatographic and Electrophoretic Techniques for Purity, Homogeneity, and Mechanistic Studies (e.g., HPLC, LC-MS/MS beyond basic identification)

High-performance liquid chromatography (HPLC) is a fundamental technique for assessing the purity and homogeneity of this compound. mdpi.com Reversed-phase HPLC, using columns like C18, is commonly employed to separate the target compound from starting materials, byproducts, and degradation products. jddtonline.info The purity is determined by integrating the peak area of the main compound relative to the total area of all detected peaks under specific wavelength detection (e.g., UV at 254 nm or 280 nm). mdpi.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for both qualitative and quantitative analysis. jddtonline.inforesearchgate.net This technique is essential for mechanistic studies, such as identifying and quantifying metabolites in in vitro assays. jddtonline.info By employing specific reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, LC-MS/MS can detect the compound and its derivatives at very low concentrations (down to µg/L levels) in complex matrices. researchgate.net This capability is crucial for pharmacokinetic studies and for investigating the compound's stability and degradation pathways under various conditions.

Future Research Directions and Emerging Academic Avenues for N 2,3 Dihydro 1h Inden 5 Yl Benzenesulfonamide

Exploration of Novel Biological Targets and Mechanistic Hypotheses (in vitro, preclinical)

The sulfonamide functional group is a cornerstone of many therapeutic agents, exhibiting a wide array of biological activities by targeting various enzymes and receptors. nih.govajchem-b.comresearchgate.netajchem-b.com The future exploration of N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide should begin with systematic screening against protein classes known to interact with sulfonamides. The unique structural contribution of the rigid, lipophilic indane moiety could confer novel potency or selectivity profiles compared to more flexible or linear analogues.

Initial preclinical in vitro investigations could focus on the following target families:

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, with therapeutic applications as diuretics and antiglaucoma agents. nih.govajchem-b.com Several CA isoforms are also implicated in cancer. nih.govnih.gov Screening this compound against a panel of human CA isoforms (e.g., hCA I, II, IX, XII) could reveal selective inhibitory activity.

Kinases: While not a classic kinase inhibitor scaffold, certain sulfonamide-containing compounds have shown activity against various protein kinases, which are crucial targets in oncology.

Microbial Enzymes: The historical success of sulfa drugs stems from their inhibition of dihydropteroate (B1496061) synthase (DHPS) in bacteria. nih.gov Investigating the compound for antibacterial or antimalarial activity via inhibition of microbial DHPS remains a valid research direction. researchgate.net

Proteases: Various proteases, including matrix metalloproteinases (MMPs) and HIV protease, have been identified as targets for sulfonamide-based inhibitors. nih.gov

Mechanistic hypotheses can be generated through computational molecular docking studies to predict binding affinities and modes for these potential targets. nih.govnih.gov The indane group may engage in favorable hydrophobic or π-stacking interactions within the active sites of target proteins, a hypothesis that can be tested and refined through these in silico methods before embarking on extensive in vitro screening.

| Target Class | Biological Function | Associated Therapeutic Areas | Example Targets |

|---|---|---|---|

| Carbonic Anhydrases | pH regulation, CO2 transport | Glaucoma, Edema, Oncology | hCA II, hCA IX, hCA XII |

| Dihydropteroate Synthase | Folate synthesis in microbes | Infectious Diseases (Bacterial, Malarial) | P. falciparum DHPS, E. coli DHPS |

| Proteases | Protein cleavage, signaling | Oncology, Virology | MMPs, HIV Protease |

| Kinases | Signal transduction | Oncology, Inflammatory Diseases | EGFR, VEGFR-2 |

| Wnt/β-catenin Pathway | Cell proliferation and development | Oncology | GSK3β |

Development of Advanced and Sustainable Synthetic Strategies

The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine (B92270). wikipedia.org While effective, this method can require harsh reagents and organic solvents. Future research should focus on developing more advanced and sustainable methods for the synthesis of this compound and its derivatives.

Emerging green chemistry approaches offer significant advantages:

Mechanosynthesis: Performing the reaction in a ball mill, often solvent-free, can increase efficiency, reduce waste, and provide access to novel chemical reactivity. rsc.org A one-pot mechanochemical procedure can be envisioned, starting from disulfides and amines. rsc.org

Aqueous Synthesis: Using water as a solvent at room temperature, with a simple base like sodium carbonate, presents a facile and environmentally benign alternative to traditional methods that use volatile organic compounds. sci-hub.sescilit.com

Alternative Solvents: Biocompatible and recoverable solvents like polyethylene (B3416737) glycol (PEG-400) or deep eutectic solvents can be employed to create more sustainable reaction conditions. sci-hub.seresearchgate.net

Electrochemical Synthesis: Electrochemistry provides a modern, greener route to aromatic sulfonamides, avoiding harsh chemical oxidants and reagents. chemistryworld.com

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions have been developed for the N-arylation of sulfonamides, offering a different pathway that can be tolerant of various functional groups. frontiersrj.com

| Strategy | Key Features | Advantages | References |

|---|---|---|---|

| Classical Method | Sulfonyl chloride + amine in organic solvent | Well-established, versatile | wikipedia.org |

| Mechanochemistry | Solvent-free or low-solvent reaction in a ball mill | Reduced waste, high efficiency, cost-effective | rsc.org |

| Aqueous Synthesis | Reaction in water with a simple base | Environmentally benign, simple workup | sci-hub.sescilit.com |

| Electrosynthesis | Electrochemical reaction | Avoids harsh reagents, high control | chemistryworld.com |

Application as a Chemical Probe for Interrogating Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. Given the potential for this compound to interact with various biological targets, it serves as an excellent starting scaffold for the development of chemical probes.

Future research could involve the rational design and synthesis of derivatives of the parent compound modified with specific tags:

Affinity-Based Probes: A biotin (B1667282) tag could be appended to the molecule at a position determined not to interfere with target binding. This tagged probe could then be used in cell lysates or living cells for affinity purification. The protein-probe complexes can be isolated and the bound proteins identified using mass spectrometry, a powerful method for target identification and validation.

Fluorescent Probes: Incorporation of a fluorophore (e.g., a coumarin (B35378) or fluorescein (B123965) moiety) would allow for the visualization of the compound's subcellular localization using fluorescence microscopy. This can provide crucial clues about its mechanism of action and potential sites of engagement within the cell.

Photo-affinity Probes: Introducing a photoreactive group (e.g., a diazirine or benzophenone) would enable covalent cross-linking of the probe to its biological target upon UV irradiation. This irreversible binding facilitates more robust isolation and identification of target proteins, even those with weak or transient interactions.

The development of such probes from the this compound scaffold would transform it from a mere candidate molecule into a powerful tool for chemical biology research.

Integration with Systems Biology and Omics Approaches (in vitro/computational)

To understand the full biological impact of this compound beyond a single target, its effects should be profiled at a systems level. nih.gov Omics technologies provide a holistic view of the molecular changes within a cell or organism upon treatment with a compound. nih.gov

A proposed in vitro research plan could involve treating a relevant cell line (e.g., a human cancer cell line) with the compound and applying a multi-omics workflow:

Transcriptomics: Using RNA-sequencing (RNA-seq) to analyze changes in gene expression. This can reveal entire signaling pathways that are perturbed by the compound, offering clues to its mechanism of action and potential off-target effects.

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in the abundance of thousands of proteins. This provides a direct look at the functional output of the cell's response to the compound.

Metabolomics: Analyzing the pool of small-molecule metabolites to identify shifts in metabolic pathways, which are often dysregulated in diseases like cancer.

The data from these parallel approaches can be integrated computationally to build a comprehensive model of the compound's cellular effects. This can help in formulating new mechanistic hypotheses and identifying predictive biomarkers for the compound's activity. nih.gov

Unexplored Chemical Reactivity and Catalytic Applications of the Sulfonamide Moiety

While the sulfonamide group is often considered a stable and relatively unreactive functional group, recent advances have demonstrated its potential for synthetic transformations, often referred to as late-stage functionalization. rsc.org These novel reactions could be applied to this compound to rapidly generate a library of analogues with diverse chemical properties.

Promising avenues for exploration include:

Photocatalytic Activation: Visible-light photocatalysis can be used to convert sulfonamides into valuable sulfonyl radical intermediates. acs.org These radicals can then participate in a variety of bond-forming reactions, such as additions to alkenes, allowing for complex modifications of the parent structure. acs.org

N–S Bond Cleavage and Functionalization: Methods have been developed for the visible light-mediated cleavage of the N–S bond in sulfonamides. rsc.org This strategy allows the sulfonyl group to be used as a reactive handle for coupling with other molecules, such as boronic acids, to form new sulfone derivatives. rsc.org This represents a powerful way to transform the sulfonamide into other functional groups.

Furthermore, the sulfonamide moiety itself, particularly in related structures like disulfonimides, can act as a catalyst in enantioselective synthesis. wikipedia.org Future work could explore whether derivatives of this compound can be designed to function as organocatalysts, leveraging the chiral environment that could be introduced on the indane scaffold.

Q & A

Basic: What are the standard synthetic routes for N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide, and how is purity assessed?

Answer:

The synthesis typically involves reacting 2,3-dihydro-1H-inden-5-amine with benzenesulfonyl chloride under basic conditions (e.g., aqueous Na₂CO₃ at pH 10) to facilitate nucleophilic substitution. Yields exceeding 90% are achievable under optimized conditions . Purity is assessed via:

- Melting point analysis (reported range: 150–154°C) .

- Spectroscopic characterization :

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

Answer:

Discrepancies may arise from:

- Cell line variability : Jurkat (leukemia) vs. HEK-blue NOD1/2 (inflammatory pathways) .

- Assay conditions : Dose-response curves (IC₅₀ vs. EC₅₀) and incubation times .

- Structural analogs : Substituents (e.g., naphthalene vs. benzene sulfonamide) alter activity .

Methodological solutions : - Comparative studies using standardized cell lines (e.g., THP-1 for cytokine profiling) .

- Dose optimization with pharmacokinetic (PK) validation (e.g., plasma protein binding assays) .

Basic: What spectroscopic methods are employed to confirm the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 286.10) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths/angles .

Advanced: What strategies are effective in optimizing the pharmacokinetic profile of this compound for CNS penetration?

Answer:

- Structural modifications :

- In vitro assays :

- In vivo PK studies : Rodent models assess bioavailability and half-life .

Basic: How is the thermal stability of this compound determined during synthesis?

Answer:

- Melting point analysis : Sharp melting points (150–154°C) indicate purity .

- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures.

- Differential Scanning Calorimetry (DSC) : Measures enthalpy changes during phase transitions.

Advanced: What computational or experimental approaches are used to differentiate positional isomers in benzenesulfonamide derivatives?

Answer:

- 2D NMR (COSY, NOESY) : Resolves spatial proximity of substituents (e.g., indenyl vs. naphthyl groups) .

- X-ray crystallography : SHELXL refines crystal packing to distinguish isomer configurations .

- LC-MS/MS : Fragmentation patterns differ for ortho/meta/para isomers .

- Density Functional Theory (DFT) : Predicts NMR chemical shifts for hypothetical isomers .

Basic: What in vitro models are used to evaluate the anti-inflammatory activity of this compound?

Answer:

- HEK-blue NOD1/2 cells : Measure NF-κB activation via secreted embryonic alkaline phosphatase (SEAP) .

- THP-1 macrophages : Quantify cytokine production (IL-8, TNF-α) via ELISA .

- PBMCs : Assess broad immunomodulatory effects .

Advanced: How can researchers address contradictory data in crystallographic refinement of this compound?

Answer:

- SHELXL refinement : Adjust weighting schemes to minimize R-factor discrepancies .

- Twinning analysis : Use SHELXD to detect pseudo-merohedral twinning in diffraction data .

- Validation tools : Check for outliers in bond lengths/angles using PLATON or OLEX2 .

Basic: What are the key considerations in designing a structure-activity relationship (SAR) study for benzenesulfonamide derivatives?

Answer:

- Core modifications : Vary substituents on the indenyl or benzene rings (e.g., 4-fluoro vs. 1-naphthalene) .

- Bioisosteric replacements : Replace sulfonamide with carboxamide or thioether groups .

- Activity cliffs : Use IC₅₀ shifts (>10-fold) to identify critical functional groups .

Advanced: How can metabolomic studies identify degradation products of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.